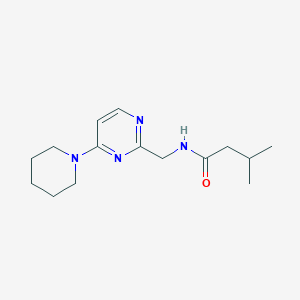

3-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide .

Synthesis Analysis

The synthesis of this compound involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Research on pyridinyl-4-pyrimidinamine derivatives, such as the synthesis of 4-amino-2,6-dimethyl-5-pyridinyl-pyrimidine derivatives, highlights methodologies for creating structurally complex molecules that could be relevant for designing similar compounds (Mazik & Zieliński, 1996). These synthetic approaches are essential for developing new pharmaceuticals and materials with tailored properties.

Antimicrobial and Anti-angiogenic Activity

- Studies on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in anticancer therapies (Kambappa et al., 2017). These findings underscore the therapeutic potential of structurally related compounds in inhibiting angiogenesis and affecting DNA integrity in cancer cells.

Insecticidal and Antibacterial Potential

- Research into pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation indicates their potential as insecticidal and antibacterial agents (Deohate & Palaspagar, 2020). This suggests that modifications to the core structure of 3-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide could explore its use in developing new antimicrobial and pest control agents.

Corrosion Inhibition

- Quantum chemical and molecular dynamic simulation studies on piperidine derivatives for the corrosion inhibition of iron reveal that such compounds can effectively prevent metal corrosion, suggesting potential industrial applications in protecting materials (Kaya et al., 2016). This indicates the broader utility of piperidine-containing compounds in materials science and engineering.

Pharmacokinetic Improvements

- Research aimed at improving the pharmacokinetic profile of renin inhibitors led to the discovery of benzimidazole derivatives with enhanced oral bioavailability, illustrating the importance of structural modifications for better drug development outcomes (Tokuhara et al., 2018). This highlights the potential for structural analogs of this compound to serve as effective therapeutics with optimized drug delivery properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a significant role in the control of cell division and differentiation .

Mode of Action

The compound interacts with its target, the tyrosine kinase, by binding to its inactive domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The interaction results in the inhibition of the activity of tyrosine kinases .

Biochemical Pathways

The inhibition of tyrosine kinases affects several biochemical pathways. Primarily, it disrupts the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival . Therefore, the compound’s action can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, particularly in cancer cells . By inhibiting tyrosine kinases, the compound disrupts the signaling pathways that promote cell growth and survival . This can lead to the death of cancer cells, making the compound a potential therapeutic agent for leukemia and other cancers .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s action. For instance, the presence of arginine was found to precipitate the freebase form of a similar compound

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function. More in vitro or in vivo studies are needed to confirm these observations .

Dosage Effects in Animal Models

The effects of this compound in animal models may vary with different dosages. While specific threshold effects have not been reported, high doses of the compound could potentially lead to toxic or adverse effects .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-methyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-12(2)10-15(20)17-11-13-16-7-6-14(18-13)19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKCXOLRBCZMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2875385.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)

![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)

![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)

![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2875402.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)

![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)